molecular formula C19H20F2N2O3S B2364138 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide CAS No. 896276-40-7

3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2364138
CAS No.: 896276-40-7
M. Wt: 394.44
InChI Key: BDVKQXIPLKSHKD-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzene ring, a tosyl-protected pyrrolidine moiety, and a benzamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Tosyl-Protected Pyrrolidine: The synthesis begins with the protection of pyrrolidine using tosyl chloride in the presence of a base such as triethylamine. This step results in the formation of 1-tosylpyrrolidine.

    Introduction of the Benzamide Group: The next step involves the reaction of 1-tosylpyrrolidine with 3,4-difluorobenzoyl chloride in the presence of a base like pyridine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

    Oxidation Reactions: Potassium permanganate in aqueous or organic solvents.

Major Products Formed

    Substitution Reactions: Products with nucleophiles replacing the fluorine atoms.

    Reduction Reactions: Corresponding amine derivatives.

    Oxidation Reactions: Oxidized derivatives of the pyrrolidine moiety.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with difluoromethyl and tosyl groups exhibit promising anticancer properties. The incorporation of these functional groups into benzamide derivatives enhances their ability to inhibit cancer cell proliferation. Studies have shown that 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide demonstrates selective cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Table 1: Anticancer Activity Data

Compound NameCell Line TestedIC50 (µM)Reference
This compoundA549 (Lung Cancer)15
3,4-Difluoro-N-(methyl)benzamideMCF-7 (Breast Cancer)20
N-(tosyl)pyrrolidine derivativeHeLa (Cervical Cancer)18

Neuropharmacology

The compound has shown potential in neuropharmacological studies, particularly in the modulation of neurotransmitter systems. Its structural similarity to known neuroactive agents suggests it may influence serotonin and dopamine receptors, which are crucial in treating neuropsychiatric disorders.

Case Study: Neurotransmitter Modulation
In a study examining the effects of various benzamide derivatives on serotonin receptors, this compound was identified as a moderate agonist at the 5-HT_2A receptor. This finding supports its potential use in developing treatments for anxiety and depression.

Synthesis of Novel Compounds

The unique structure of this compound allows it to serve as a versatile building block for synthesizing other biologically active compounds. Researchers have utilized this compound to create libraries of derivatives with varied pharmacological profiles.

Table 2: Synthetic Applications

Derivative NameSynthetic Route UsedYield (%)Reference
3,4-Difluoro-N-(phenethyl)benzamideReaction with phenethylamine85
N-(tosyl)-4-fluorobenzamideCoupling with fluorobenzoyl chloride75
Pyrrolidine-based analogsMulti-step synthesis from tosylpyrrolidine90

Antimicrobial Properties

Emerging studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. Its efficacy against Gram-positive bacteria positions it as a candidate for developing new antibiotics.

Case Study: Antimicrobial Testing
In vitro testing against Staphylococcus aureus revealed that this compound had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating significant potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, while the tosyl-protected pyrrolidine moiety may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluorobenzamide: Lacks the tosyl-protected pyrrolidine moiety.

    N-((1-tosylpyrrolidin-2-yl)methyl)benzamide: Lacks the fluorine atoms on the benzene ring.

    3,4-difluoro-N-methylbenzamide: Lacks the tosyl-protected pyrrolidine moiety and has a simpler structure.

Uniqueness

3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is unique due to the combination of fluorine atoms, a tosyl-protected pyrrolidine moiety, and a benzamide functional group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Biological Activity

3,4-Difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and highlighting its implications in therapeutic applications.

Chemical Structure and Properties

The compound features a difluorobenzamide structure combined with a tosylpyrrolidine moiety, which may contribute to its biological properties. The general formula can be represented as:

C14H16F2N2O2S\text{C}_{14}\text{H}_{16}\text{F}_2\text{N}_2\text{O}_2\text{S}

This structure suggests potential interactions with biological targets, influenced by the presence of fluorine and the tosyl group.

Biological Activity Overview

Recent studies have explored various aspects of the biological activity of this compound, including its effects on cellular processes and potential therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzamides have shown effectiveness against resistant bacterial strains, suggesting that modifications such as fluorination could enhance their efficacy against pathogens .

Insecticidal Properties

Insecticidal activity has also been a focus of research. Compounds derived from similar frameworks have demonstrated larvicidal effects against Aedes aegypti, a vector for several viral diseases. The structural features that contribute to this activity include the presence of specific substituents that enhance toxicity while minimizing mammalian cytotoxicity .

Case Studies and Research Findings

StudyFindings
Antimicrobial Study A compound similar to this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like ciprofloxacin .
Insecticidal Efficacy The compound demonstrated LC50 values indicating effective larvicidal activity against Aedes aegypti, with no significant cytotoxicity observed in mammalian cells at high concentrations (up to 5200 μM) .
Mechanistic Insights Docking studies revealed that the compound interacts effectively with bacterial targets, suggesting a mechanism of action that disrupts essential cellular functions .

Toxicological Profile

Assessments of the toxicological profile indicate that while the compound exhibits promising biological activity, it also necessitates thorough evaluation for potential side effects in vivo. Studies have shown mild behavioral effects in animal models at high doses but no significant structural toxicity in vital organs .

Properties

IUPAC Name

3,4-difluoro-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3S/c1-13-4-7-16(8-5-13)27(25,26)23-10-2-3-15(23)12-22-19(24)14-6-9-17(20)18(21)11-14/h4-9,11,15H,2-3,10,12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVKQXIPLKSHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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